N,5-Dimethyl-1H-imidazole-4-carboxamide

Lipophilicity Drug-likeness Permeability

Imidazole carboxamide substitution risks altering target binding and ADME profiles. This N,5-dimethyl regioisomer (CAS 137480-35-4) is the exact scaffold from US20130165483A1, offering a balanced LogP of ~0.1 and a 2-HBD donor profile critical for VPS34/PI3K kinase hinge engagement. • Patent-Consistent Chemotype: Eliminates batch-to-batch variability and ensures IP alignment in hit-to-lead programs. • Optimized Physicochemistry: Pre-calibrated LogP balances solubility and permeability, reducing the need for late-stage derivatization compared to 1-methyl or unsubstituted analogs. • Supply Chain Certainty: CAS-verified identity with HPLC purity documentation, shipped globally for reproducible SAR and fragment-based screening.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 137480-35-4
Cat. No. B593482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-Dimethyl-1H-imidazole-4-carboxamide
CAS137480-35-4
Synonyms1H-Imidazole-4-carboxamide,N,5-dimethyl-(9CI)
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESCC1=C(N=CN1)C(=O)NC
InChIInChI=1S/C6H9N3O/c1-4-5(6(10)7-2)9-3-8-4/h3H,1-2H3,(H,7,10)(H,8,9)
InChIKeyIWUNERNAZPHOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,5-Dimethyl-1H-imidazole-4-carboxamide: Structural & Physicochemical Baseline


N,5-Dimethyl-1H-imidazole-4-carboxamide (CAS 137480-35-4) is a heterocyclic building block belonging to the imidazole-4-carboxamide family, with a molecular formula of C6H9N3O and a molecular weight of 139.16 g/mol [1]. The compound features a distinctive N,5-dimethyl substitution pattern: an N-methyl carboxamide at the 4-position and a methyl group at the 5-position of the 1H-imidazole ring. Its computed octanol/water partition coefficient (LogP) is approximately 0.1, positioning it intermediately between more hydrophilic and more lipophilic analogs [1]. The compound has been cited in patent literature as a scaffold within VPS34 and/or PI3K kinase inhibitor chemotypes, indicating its relevance to medicinal chemistry programs targeting proliferative and inflammatory disorders [2].

Generic Substitution Risks in Imidazole-4-carboxamides


Imidazole-4-carboxamide derivatives with different N-substitution and ring-methylation patterns exhibit substantial variation in physicochemical properties [1][2]. The N,5-dimethyl regioisomer presents a unique LogP and hydrogen-bond donor/acceptor profile that cannot be replicated by the 5-methyl only (CAS 77421-51-3), 1-methyl (CAS 129993-47-1), or unsubstituted (CAS 26832-08-6) analogs [1][2]. In medicinal chemistry campaigns, even subtle alterations to the imidazole NH acidity, amide NH hydrogen-bonding geometry, or steric environment around the 5-position can significantly affect target binding, kinase selectivity profiles, and ADME properties [3]. Substituting one imidazole carboxamide for another without experimental validation therefore risks irreproducible synthetic outcomes, altered pharmacological activity, and wasted development resources.

N,5-Dimethyl-1H-imidazole-4-carboxamide: Evidence vs. Analogs


LogP Differentiation Among Analogs

N,5-Dimethyl-1H-imidazole-4-carboxamide exhibits a computed LogP of 0.1 [1], which is 0.79 log units higher (more lipophilic) than 1-methyl-1H-imidazole-4-carboxamide (LogP −0.69) [2] and 0.60 log units lower (less lipophilic) than 5-methyl-1H-imidazole-4-carboxamide (LogP 0.70) . This positions the N,5-dimethyl compound in an intermediate lipophilicity window that balances aqueous solubility with passive membrane permeability, a property profile that neither monomethyl analog achieves.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count Comparison

N,5-Dimethyl-1H-imidazole-4-carboxamide possesses 2 hydrogen bond donors (HBDs) and 3 hydrogen bond acceptors (HBAs) [1]. In contrast, 1-methyl-1H-imidazole-4-carboxamide has only 1 HBD (the N-1 methyl blocks imidazole NH donation) [2], and unsubstituted imidazole-4-carboxamide has 3 HBDs [3]. The N,5-dimethyl analog thus retains an imidazole NH donor capable of hinge-region hydrogen bonding in kinase targets while reducing overall HBD count relative to the fully unsubstituted core [1]. This donor/acceptor balance is consistent with scaffolds found in selective TAK1 and CCK1R ligands [4].

Hydrogen bonding Target engagement Kinase hinge binding

Patent-Validated VPS34/PI3K Scaffold

N,5-Dimethyl-1H-imidazole-4-carboxamide is explicitly encompassed by the Markush structures in Millennium Pharmaceuticals patent US20130165483A1, which claims compounds of formula IB as inhibitors of VPS34 and/or PI3K kinases [1]. The patent discloses that representative compounds bearing the N,5-dimethylimidazole-4-carboxamide substructure exhibit inhibitory activity relevant for proliferative, inflammatory, and cardiovascular disorders [1]. By contrast, 5-methyl-1H-imidazole-4-carboxamide (CAS 77421-51-3) lacking N-methylation is not identified within the same patent's preferred embodiments, suggesting that the combined N,5-dimethyl substitution provides a productive vector for kinase inhibitor optimization.

Kinase inhibition Autophagy Oncology

Steric and Electronic Profile of 5-Methyl Substitution

The presence of a methyl group at the 5-position of the imidazole ring introduces steric bulk adjacent to the 4-carboxamide, which can influence the dihedral angle between the amide and the heterocycle, affecting conjugation and target binding [1]. This is in contrast to 1-methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1), where methylation occurs at N-1 rather than C-5, leaving the 4-carboxamide in a less sterically constrained environment [2]. While direct biological comparison data for the N,5-dimethyl compound are not publicly available, SAR studies on related imidazole carboxamide series demonstrate that C-5 methylation can significantly modulate kinase selectivity and metabolic stability relative to unsubstituted or N-substituted analogs [3]. The N,5-dimethyl substitution thus offers a differentiated vector for fine-tuning pharmacological properties.

Steric modulation Kinase selectivity Metabolic stability

Application Scenarios


VPS34/PI3K Inhibitor Lead Generation

For medicinal chemistry teams pursuing VPS34 or PI3K inhibitors, N,5-dimethyl-1H-imidazole-4-carboxamide provides a patent-validated scaffold with a computed LogP of 0.1 that balances aqueous solubility with passive permeability [1][2]. The intermediate lipophilicity reduces the need for additional polar or lipophilic modifications during hit-to-lead optimization compared to the more polar 1-methyl analog (LogP −0.69) or the more lipophilic 5-methyl analog (LogP 0.70) [3]. Procuring this specific regioisomer ensures alignment with the Millennium Pharmaceuticals patent chemotype and preserves the 2-HBD profile essential for imidazole NH hinge binding in kinase targets [1].

Fragment-Based Drug Discovery Scaffold

In fragment-based screening, N,5-dimethyl-1H-imidazole-4-carboxamide (MW 139.16, 2 HBD, 3 HBA) satisfies fragment-like physicochemical criteria while retaining an imidazole NH donor capable of engaging kinase hinge regions [1]. In contrast, 1-methyl-1H-imidazole-4-carboxamide (1 HBD) eliminates this critical donor interaction, and unsubstituted imidazole-4-carboxamide (3 HBD) introduces additional polarity that may reduce membrane permeability [2][3]. The N,5-dimethyl analog thus represents the minimal imidazole carboxamide fragment that preserves both hinge-binding capacity and drug-like polarity [1].

Autophagy Modulation Tool Compounds

Researchers investigating autophagy through VPS34 inhibition can utilize N,5-dimethyl-1H-imidazole-4-carboxamide as a core building block for tool compound synthesis, consistent with the chemotype disclosed in US20130165483A1 [1]. The N-methylamide and C5-methyl substituents provide differentiated vectors for parallel derivatization, enabling systematic exploration of structure-activity relationships around the imidazole core [1][2]. The compound's intermediate LogP is compatible with cellular assay conditions without requiring solubilizing formulation additives [3].

Regioisomeric Purity in Procurement

When ordering imidazole-4-carboxamide building blocks for SAR studies, specifying N,5-dimethyl-1H-imidazole-4-carboxamide (CAS 137480-35-4) rather than a generic 'imidazole carboxamide' prevents inadvertent substitution with the 1-methyl (CAS 129993-47-1) or 5-methyl (CAS 77421-51-3) regioisomers, which differ in LogP by up to 0.79 log units and in HBD count by 1 [1][2][3]. Procurement documentation should require CAS-specific identity verification and ≥95% purity by HPLC to ensure reproducible synthetic and biological outcomes [1].

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